Desoxymorphine-C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The traditional synthesis of desoxymorphine-C starts from α-chlorocodide, which is obtained by treating codeine with thionyl chloride . The α-chlorocodide is then subjected to catalytic reduction to yield dihydrodesoxycodeine, which is subsequently demethylated to produce this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure the final product’s purity .

Chemical Reactions Analysis

Desoxymorphine-C undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: The compound can be reduced to form dihydrodesoxymorphine derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but generally include a range of oxidized, reduced, and substituted derivatives .

Scientific Research Applications

Mechanism of Action

Desoxymorphine-C exerts its effects by binding to the µ-opioid receptor in the central nervous system . This binding leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation . The molecular pathways involved include the activation of G-protein-coupled receptors and subsequent inhibition of adenylate cyclase .

Comparison with Similar Compounds

Desoxymorphine-C is similar to other opioids like morphine, codeine, and desomorphine . it is unique in its structural modifications, which result in significantly higher potency and toxicity compared to morphine . Other similar compounds include:

Codeine: A methylated derivative of morphine with similar analgesic properties but lower potency.

Desomorphine: A closely related compound with similar structural modifications but different pharmacological properties.

This compound’s unique structural features and high potency make it a compound of interest for scientific research, despite its limited clinical use due to toxicity concerns .

Biological Activity

Desoxymorphine-C, commonly referred to as desomorphine, is a semi-synthetic opioid that has garnered attention due to its potent analgesic properties and severe adverse effects associated with its illicit use, particularly in the form of "Krokodil." This article explores the biological activity of desomorphine, including its pharmacodynamics, metabolism, case studies, and the implications of its use.

Pharmacological Profile

Desomorphine is reported to be 8-10 times more potent than morphine, with a faster onset and a shorter duration of action . Its lipophilic nature enhances its distribution in the brain, leading to rapid analgesic effects. However, this rapid onset necessitates frequent dosing, contributing to a high potential for abuse and dependency similar to heroin .

Comparison of Potency and Effects

| Compound | Potency (relative to morphine) | Onset of Action | Duration of Action |

|---|---|---|---|

| Desomorphine | 8-10 times | Rapid | Short |

| Morphine | 1 | Moderate | Long |

Metabolism and Biotransformation

The metabolism of desomorphine involves both Phase I and Phase II metabolic processes. Key findings from research indicate:

- Phase I Metabolism : Involves cytochrome P450 enzymes (CYPs), producing several metabolites, including nordesomorphine and desomorphine-N-oxide. Specific CYPs involved include CYP2B6, CYP2C8, CYP2D6, and CYP3A4 .

- Phase II Metabolism : Primarily involves glucuronidation by uridine 5'-diphospho-glucuronosyltransferases (UGTs), resulting in desomorphine-glucuronide .

Case Studies and Clinical Implications

Several case studies highlight the severe consequences associated with desomorphine use:

- Krokodil-Induced Skin Necrosis : A 23-year-old woman experienced extensive ulcerations after injecting Krokodil. The ulcers developed rapidly post-injection, leading to significant tissue necrosis over time .

- Osteonecrosis of the Maxilla : A 36-year-old male patient developed osteonecrosis after prolonged use of Krokodil. The clinical examination revealed severe bone exposure linked to the drug's toxic effects .

- Cardiovascular Complications : Reports indicate that Krokodil abuse can lead to cardiac arrhythmias and other cardiovascular issues due to its systemic effects .

Toxicity and Adverse Effects

The adverse effects of desomorphine are severe due to contamination with various toxic substances during its synthesis. Users often experience:

- Skin and Soft Tissue Damage : Injection sites frequently develop abscesses, gangrene, and necrosis due to impurities in Krokodil .

- Multisystem Organ Dysfunction : Chronic use can lead to complications such as myocardial infarction and septicemia .

- Dependency and Withdrawal : Similar to other opioids, desomorphine can cause physical dependence and withdrawal symptoms upon cessation .

Research Findings on Toxicity

Recent animal studies have provided insights into the toxicity profile of Krokodil:

Properties

CAS No. |

63732-65-0 |

|---|---|

Molecular Formula |

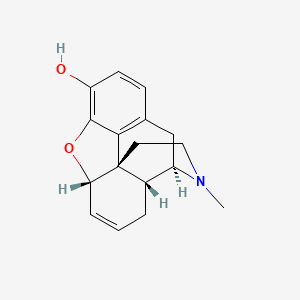

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

(4R,4aR,7aS,12bS)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

InChI |

InChI=1S/C17H19NO2/c1-18-8-7-17-11-3-2-4-14(17)20-16-13(19)6-5-10(15(16)17)9-12(11)18/h2,4-6,11-12,14,19H,3,7-9H2,1H3/t11-,12+,14-,17+/m0/s1 |

InChI Key |

HGKZQPWJBSSLJU-GMIGKAJZSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C=CC4 |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C=CC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.